[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol CAS number 1261230-49-2
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol CAS number 1261230-49-2
An In-depth Technical Guide to [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (CAS 1261230-49-2)
Introduction: A Strategic Scaffold in Modern Drug Discovery
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol, identified by CAS number 1261230-49-2, represents a fascinating chemical entity at the confluence of several key motifs in medicinal chemistry.[1] While not extensively documented as a standalone therapeutic agent, its structural architecture makes it a compound of significant interest for researchers and drug development professionals. This guide provides a technical overview of its synthesis, potential applications, and the scientific rationale underpinning its design as a valuable building block in the creation of novel therapeutics.
The molecule's core is the piperidine ring, a six-membered nitrogen-containing heterocycle that is a ubiquitous structural feature in a vast number of natural products and synthetic pharmaceuticals. Its prevalence is due to its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to interact with a wide range of biological targets. This framework is a key component in numerous drug classes, including antipsychotics and analgesics.[2][3][4]
The piperidine core is further elaborated with two critical substituents:
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A 3-methanol group , which introduces a hydroxyl functional group. This group can act as a hydrogen bond donor and acceptor, providing a key interaction point with biological targets like enzymes or receptors. It also serves as a synthetic handle for further chemical modification.
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A 2-chloro-6-fluoro-benzyl group attached to the piperidine nitrogen. The strategic placement of halogen atoms on the benzyl ring is a widely used strategy in medicinal chemistry to modulate a molecule's pharmacological properties.[5] The carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability and increasing a drug's half-life. The combination of chloro and fluoro substituents creates a unique electronic and steric profile that can fine-tune binding affinity and selectivity for its intended target.
This guide will delve into a proposed synthetic route for this compound, explore its potential biological relevance based on its structural components, and outline a logical workflow for its investigation within a drug discovery program.
Physicochemical Properties
A summary of the core physicochemical properties of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol is presented below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1261230-49-2 | [1] |
| Molecular Formula | C13H17ClFNO | Calculated |
| Molecular Weight | 257.73 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO (Predicted) | N/A |
Proposed Synthesis and Characterization
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. A logical and commonly employed method for the synthesis of N-benzylated piperidines is reductive amination.
Synthetic Workflow
The proposed synthesis involves the reaction of piperidin-3-yl-methanol with 2-chloro-6-fluorobenzaldehyde in the presence of a reducing agent. This two-step, one-pot procedure is highly efficient and scalable.
Caption: Proposed synthetic workflow for [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol via reductive amination.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical literature for similar transformations.
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Reaction Setup: To a solution of piperidin-3-yl-methanol (1.0 eq) in anhydrous methanol (MeOH, 10 mL/mmol) is added 2-chloro-6-fluorobenzaldehyde (1.05 eq). The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
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Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the reaction mixture over 15 minutes. The reaction is then stirred at room temperature for 12-18 hours.
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Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
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Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. The aqueous layer is extracted three times with dichloromethane (DCM).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol.
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Characterization: The structure and purity of the final compound are confirmed using:
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¹H and ¹³C NMR: To verify the chemical structure and absence of impurities.
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Mass Spectrometry (MS): To confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity, typically aiming for >95%.
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Potential Biological Applications and Drug Discovery Workflow
The structural motifs within [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol suggest its potential as a modulator of various biological targets, particularly within the central nervous system (CNS). The piperidine scaffold is a well-established pharmacophore in many CNS-active drugs.[2][6] Furthermore, piperazine and piperidine derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiplatelet aggregation properties.[3][4]
The specific 2-chloro-6-fluoro substitution pattern on the benzyl ring is of particular interest. This "ortho-di-substitution" can force the benzyl ring to adopt a twisted conformation relative to the piperidine ring, which can be crucial for fitting into specific binding pockets and may enhance selectivity for a particular target over others.
Hypothetical Drug Discovery and Development Workflow
This compound would typically enter a drug discovery cascade as a fragment or a lead-like molecule. The following workflow illustrates its potential journey.
Caption: Conceptual workflow for the progression of a novel chemical entity from synthesis to preclinical development.
Conclusion and Future Perspectives
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol (CAS 1261230-49-2) is a strategically designed molecule that embodies key principles of modern medicinal chemistry. While public domain data on its specific biological activity is limited, its structural components—a versatile piperidine scaffold, a key hydrogen bonding group, and a metabolically stabilized, conformationally-influenced aromatic ring—make it a highly valuable intermediate for drug discovery.
Future research on this compound would logically involve:
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Broad Biological Screening: Testing the compound against a diverse panel of biological targets to identify initial "hits."
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Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substitution pattern on the benzyl ring or altering the position of the methanol group on the piperidine ring to optimize potency and selectivity.
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Computational Modeling: Using molecular docking studies to predict potential binding modes and guide the design of more potent analogs.
As a readily synthesizable and intelligently designed chemical scaffold, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol holds considerable promise as a starting point for the development of next-generation therapeutics.
References
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Cignarella, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
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NextSDS. (n.d.). 1-(2-chloro-6-fluorobenzyl)piperidin-3-ol — Chemical Substance Information. Retrieved from [Link]
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Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]
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MDPI. (2025). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules. Retrieved from [Link]
- Google Patents. (1983). US4390544A - {1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-oxo-1-benzimidazolinyl}piperidines.
- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
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ResearchGate. (2007). [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol. Retrieved from [Link]
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NextSDS. (n.d.). [1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol — Chemical Substance Information. Retrieved from [Link]
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RSC Medicinal Chemistry. (2024). Design, synthesis and biological evaluation of novel arylsulfonamide-based hydroxamates as selective ADAMTS7 inhibitors. Retrieved from [Link]
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ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
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PubMed. (n.d.). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Retrieved from [Link]
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